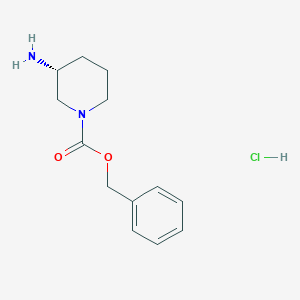

(R)-苄基 3-氨基哌啶-1-羧酸盐盐酸盐

描述

(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is a compound of significant interest in the field of organic chemistry due to its presence in many natural products and pharmaceutical drugs. It is known for its broad range of biological activities and serves as a valuable structural unit in medicinal chemistry .

Synthesis Analysis

The synthesis of enantioenriched 3-aminopiperidine derivatives, including (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride, can be achieved through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. This method is atom-economical and provides a route to both enantiomers of the 3-aminopiperidine moiety with high yields and enantiomeric excesses . Additionally, a chromatography-free stereoselective synthesis of (R)-3-benzylpiperidine has been described, which involves aza-Michael addition reactions followed by spontaneous lactamization, yielding piperidin-2-ones that can be used as intermediates for further synthesis .

Molecular Structure Analysis

The molecular structure of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring. The stereochemistry of the compound is crucial for its biological activity, and the synthesis methods mentioned ensure the selective production of the desired enantiomer .

Chemical Reactions Analysis

The chemical reactivity of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride involves its participation in various reactions, such as the Mitsunobu reaction, which can be used to obtain different isomers of piperidine derivatives . The compound's reactivity is also influenced by the presence of the benzyl group, which can undergo further transformations, expanding the compound's utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride are influenced by its molecular structure. The presence of the benzyl group and the piperidine ring contributes to its solubility, stability, and reactivity. These properties are essential for the compound's application in the synthesis of bioactive peptides and new chemical entities, as well as for its potential use in pharmaceuticals .

科学研究应用

合成技术

(R)-苄基 3-氨基哌啶-1-羧酸盐盐酸盐及其衍生物已通过各种化学过程合成。例如,(R)-3-氨基哌啶二盐酸盐,一种相关化合物,是使用手性分离、Boc 保护、氨解、Hofmann 重排和脱保护成盐酸盐合成的,总体收率为 43.1% (姜洁银,2015 年)。另一项研究描述了 3,4-syn-和 3,4-反式-3-取代-4-氨基哌啶-2-酮的不对称合成,展示了生产包括哌啶结构在内的复杂分子的潜力 (S. Davies 等人,2012 年)。

结构研究和表征

涉及 4-苄基哌啶-1-碳二硫代酸配体的有机锡(IV) 二硫代羧酸盐(一种与 (R)-苄基 3-氨基哌啶-1-羧酸盐盐酸盐结构相关的化合物)的研究突出了结构表征的重要性。这些化合物显示出各种分子排列,例如三聚体、二聚体和超分子结构,并且还研究了它们的生物活性 (ZIA-UR-REHMAN 等人,2009 年)。

化学转化和用途

该化合物及其类似物已用于多种化学转化。例如,一项研究描述了使用铑催化的不对称氢化有效合成对映体富集的 3-氨基哌啶衍生物,突出了该化合物作为众多天然产物和药物中的结构单元的重要性 (Titouan Royal 等人,2016 年)。另一项研究重点关注 3-氨基哌啶衍生物的动力学拆分,表明保护基团对反应速率和对映选择性的显着影响 (M. Höhne 等人,2008 年)。

安全和危害

作用机制

Target of Action

It’s worth noting that this compound is a chiral intermediate used in the synthesis of pharmaceuticals and agrochemicals .

Mode of Action

As a chiral intermediate, it likely interacts with its targets to induce changes that contribute to the overall effect of the final pharmaceutical or agrochemical product .

Biochemical Pathways

As an intermediate, its role in biochemical pathways would be determined by the final compounds it helps synthesize .

Pharmacokinetics

As an intermediate, its pharmacokinetic profile would likely be less relevant than that of the final pharmaceutical or agrochemical product it contributes to .

Result of Action

As an intermediate, its effects would be seen in the context of the final pharmaceutical or agrochemical product .

Action Environment

As an intermediate, its stability and efficacy could be influenced by factors such as temperature, ph, and the presence of other chemicals during the synthesis process .

属性

IUPAC Name |

benzyl (3R)-3-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSBVOIXQVBLEU-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674219 | |

| Record name | Benzyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride | |

CAS RN |

1217781-62-8 | |

| Record name | Benzyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3032111.png)

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)

![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)